tert-Butyl 4-[(5-nitropyridin-2-ylamino)methyl]piperidine-1-carboxylate
Overview
Description
tert-Butyl 4-[(5-nitropyridin-2-ylamino)methyl]piperidine-1-carboxylate is a complex organic compound with the molecular formula C16H24N4O4 and a molecular weight of 336.39 g/mol . This compound is characterized by the presence of a piperidine ring, a nitropyridine moiety, and a tert-butyl ester group. It is used in various chemical and pharmaceutical research applications due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-[(5-nitropyridin-2-ylamino)methyl]piperidine-1-carboxylate typically involves the following steps:
Formation of the piperidine ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the nitropyridine moiety: The nitropyridine group is introduced via a nucleophilic substitution reaction, where a suitable nitropyridine derivative reacts with the piperidine ring.
Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-[(5-nitropyridin-2-ylamino)methyl]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitropyridine moiety can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitropyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
tert-Butyl 4-[(5-nitropyridin-2-ylamino)methyl]piperidine-1-carboxylate is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Employed in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 4-[(5-nitropyridin-2-ylamino)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The nitropyridine moiety can interact with enzymes and receptors, modulating their activity. The piperidine ring provides structural stability and enhances binding affinity to the target molecules. The compound may also participate in redox reactions, influencing cellular pathways and biochemical processes .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(5-nitropyridine-2-ylamino)piperidine-1-carboxylate: Similar structure but lacks the methyl group on the piperidine ring.
tert-Butyl 4-(5-nitropyridine-2-ylamino)methylpiperidine-1-carboxylate: Similar structure but with different substitution patterns on the piperidine ring.
Uniqueness
tert-Butyl 4-[(5-nitropyridin-2-ylamino)methyl]piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nitropyridine moiety and a piperidine ring makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
tert-butyl 4-[[(5-nitropyridin-2-yl)amino]methyl]piperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O4/c1-16(2,3)24-15(21)19-8-6-12(7-9-19)10-17-14-5-4-13(11-18-14)20(22)23/h4-5,11-12H,6-10H2,1-3H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFOYXFTQUQBOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CNC2=NC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701134714 | |
Record name | 1,1-Dimethylethyl 4-[[(5-nitro-2-pyridinyl)amino]methyl]-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701134714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1233952-06-1 | |
Record name | 1,1-Dimethylethyl 4-[[(5-nitro-2-pyridinyl)amino]methyl]-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1233952-06-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 4-[[(5-nitro-2-pyridinyl)amino]methyl]-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701134714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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